molecular formula C13H12N4S B2862943 4-Hydrazinyl-2-methyl-6-phenylthieno[2,3-d]pyrimidine CAS No. 315685-00-8

4-Hydrazinyl-2-methyl-6-phenylthieno[2,3-d]pyrimidine

Cat. No.: B2862943
CAS No.: 315685-00-8
M. Wt: 256.33
InChI Key: ZDAJGUKMOJNSHU-UHFFFAOYSA-N
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Description

“4-Hydrazinyl-2-methyl-6-phenylthieno[2,3-d]pyrimidine” is a chemical compound with the linear formula C13H12N4S . It has a molecular weight of 256.33 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C13H12N4S . The CAS Number is 315685-00-8 .

Scientific Research Applications

Structural and Electronic Properties

The study of thiopyrimidine derivatives, including compounds structurally related to 4-Hydrazinyl-2-methyl-6-phenylthieno[2,3-d]pyrimidine, has revealed their significant potential in medicine and nonlinear optics (NLO). Through density functional theory (DFT) and time-dependent DFT (TDDFT) analyses, these compounds demonstrate promising structural parameters, electronic properties, and NLO characteristics. The vibrational analysis and molecular electronic potential (MEP) of these derivatives support their application in optoelectronic devices and high-tech applications due to their considerable NLO activity (Hussain et al., 2020).

Synthesis and Biological Activity

The synthesis of fused thienopyrimidines, including this compound derivatives, has been explored for their biological interest. Such compounds have shown potential in creating novel pharmacophores with antimicrobial activities. These synthetic approaches have led to the development of compounds with significant biological relevance, highlighting the versatile nature of thienopyrimidine derivatives in drug discovery and medicinal chemistry (Abdel-Fattah et al., 2006).

Antitumoral and Antimicrobial Evaluation

Novel synthesis methods have been developed for pyrimidine derivatives, demonstrating the potential of this compound in creating compounds with antitumoral and antimicrobial activities. These methods allow for the exploration of new therapeutic agents, showcasing the compound's relevance in pharmaceutical research and its contribution to developing new treatments for various diseases (Hafez & El-Gazzar, 2017).

Mechanism of Action

While the specific mechanism of action for “4-Hydrazinyl-2-methyl-6-phenylthieno[2,3-d]pyrimidine” is not available, it’s worth noting that the mechanism of action of pyrimidine-based anti-inflammatory agents is generally associated with the inhibition of PGE 2 generated by COX enzymes .

Properties

IUPAC Name

(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4S/c1-8-15-12(17-14)10-7-11(18-13(10)16-8)9-5-3-2-4-6-9/h2-7H,14H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDAJGUKMOJNSHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C=C(SC2=N1)C3=CC=CC=C3)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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